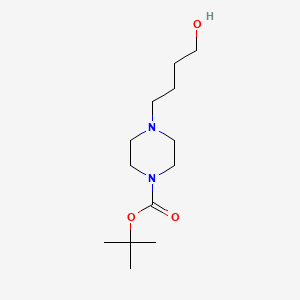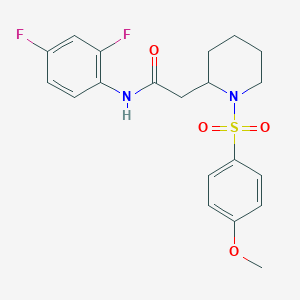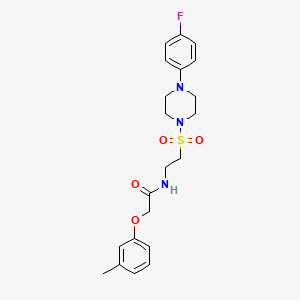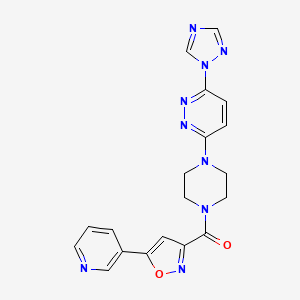
BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-(2-bromo-4,5-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,3-dioxane-5-carboxylic acid ethyl ester.
Mécanisme D'action
The mechanism of action of BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC has been found to possess significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been found to possess significant anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC. One potential direction is the development of new and more efficient synthesis methods for this compound. Another potential direction is the study of its potential use in combination with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC is a complex process that involves several steps. The most common method of synthesis involves the use of 2-bromo-4,5-dimethoxybenzaldehyde and 2-methoxybenzylamine as starting materials. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
BrC=1C=C2C(CNC2=CC=1)CC(=O)OCC has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and has been found to possess significant anti-inflammatory properties.
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUDNXFOKGLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)
![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)


![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)